4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one
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Overview
Description
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a methoxy group at the 6-position and a cyclohexylidenehydrazinyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one typically involves the condensation of 6-methoxy-2-quinolinecarboxaldehyde with cyclohexylidenehydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline core can intercalate with DNA, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)-6-chloro-N′-cyclohexylidenepyridine-4-carbohydrazide
- 10-(2-Cyclohexylidenehydrazinyl)benzo[h]quinoline
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
649748-93-6 |
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Molecular Formula |
C16H19N3O2 |
Molecular Weight |
285.34 g/mol |
IUPAC Name |
4-(2-cyclohexylidenehydrazinyl)-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-21-12-7-8-14-13(9-12)15(10-16(20)17-14)19-18-11-5-3-2-4-6-11/h7-10H,2-6H2,1H3,(H2,17,19,20) |
InChI Key |
QPMNNYDKRYGSNW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C=C2NN=C3CCCCC3 |
Origin of Product |
United States |
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